molecular formula C6H10N2O2 B3319369 (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione CAS No. 110169-71-6

(5r)-5-Ethyl-5-methylimidazolidine-2,4-dione

Cat. No.: B3319369
CAS No.: 110169-71-6
M. Wt: 142.16 g/mol
InChI Key: VSJRBQDMBFFHMC-ZCFIWIBFSA-N
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Description

(5r)-5-Ethyl-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound with a unique structure that includes an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and methylamine with a suitable diketone, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like butyllithium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidines, which can be further functionalized for specific applications .

Scientific Research Applications

(5r)-5-Ethyl-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The pathways involved often include modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

    (5r)-5-Methylimidazolidine-2,4-dione: Similar structure but lacks the ethyl group.

    (5r)-5-Ethylimidazolidine-2,4-dione: Similar structure but lacks the methyl group.

Uniqueness: (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution provides a distinct profile compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

(5R)-5-ethyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJRBQDMBFFHMC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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